2-[(2-ethylquinazolin-4-yl)oxy]-N-[4-(propan-2-yl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(2-ethylquinazolin-4-yl)oxy-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-4-19-23-18-8-6-5-7-17(18)21(24-19)26-13-20(25)22-16-11-9-15(10-12-16)14(2)3/h5-12,14H,4,13H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYBACOXKURJSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(2-ethylquinazolin-4-yl)oxy]-N-[4-(propan-2-yl)phenyl]acetamide, a synthetic compound belonging to the quinazoline derivatives class, has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by the following chemical properties:
| Property | Description |
|---|---|
| IUPAC Name | 2-[(2-ethylquinazolin-4-yl)oxy]-N-[4-(propan-2-yl)phenyl]acetamide |
| Molecular Formula | C21H23N3O2 |
| Molecular Weight | 349.4262 g/mol |
| CAS Number | 1115871-36-7 |
The structure features an ether linkage between the quinazoline core and an acetylphenyl moiety, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways linked to cancer proliferation and inflammation.
- Receptor Modulation : The compound interacts with various receptors, influencing signaling pathways that regulate cell growth and apoptosis.
- Antioxidant Activity : It exhibits antioxidant properties that may protect against oxidative stress-related diseases.
Biological Activity
Research indicates that this compound possesses several biological activities:
Anticancer Properties
A study involving MCF-7 breast cancer cells demonstrated that treatment with 2-[(2-ethylquinazolin-4-yl)oxy]-N-[4-(propan-2-yl)phenyl]acetamide resulted in a significant decrease in cell viability after 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's role in promoting programmed cell death.
Anti-inflammatory Effects
In an animal model of induced arthritis, the compound showed marked anti-inflammatory effects. Treatment led to a reduction in paw swelling and histological improvement in joint tissues, suggesting potential therapeutic applications in inflammatory diseases.
Comparative Analysis with Similar Compounds
The unique combination of the quinazoline core with the acetylphenyl moiety differentiates this compound from other similar quinazoline derivatives known for their anticancer activities, such as gefitinib and erlotinib.
| Compound Name | Class | Notable Activity |
|---|---|---|
| Gefitinib | Quinazoline | Anticancer |
| Erlotinib | Quinazoline | Anticancer |
| 2-[(2-ethylquinazolin-4-yl)oxy]-N-[4-(propan-2-yl)phenyl]acetamide | Quinazoline | Anticancer, Anti-inflammatory |
Case Studies
-
Study on Anticancer Properties :
- Objective : Evaluate the effect on MCF-7 cells.
- Findings : Significant decrease in cell viability; increased apoptosis.
-
Evaluation of Anti-inflammatory Effects :
- Objective : Assess effects in an arthritis model.
- Findings : Reduction in paw swelling; histological improvement observed.
Comparison with Similar Compounds
N-(2-Ethylphenyl)-2-[(2-Methylquinazolin-4-yl)oxy]acetamide (ID: L874-0012)
- Structure : Differs by a methyl group at quinazoline position 2 and a 2-ethylphenyl terminus.
- The ortho-substituted phenyl group could hinder rotational freedom, impacting target engagement .
Ubaditinib (Proposed INN: List 132)
- Structure : Incorporates a 5-fluoroquinazoline linked to a triazole-acetamide and 4-isopropylphenyl group.
- Key Differences : The fluorine atom and triazole ring enhance electronic effects and hydrogen-bonding capacity, likely improving selectivity for tyrosine kinases.
- Activity : Explicitly designed as a tyrosine kinase inhibitor for anticancer applications .
2-(Ethylamino)-N-(4-Oxo-2-Phenylquinazolin-3(4H)-yl)acetamide
- Structure: Features a 3-aminoquinazolinone scaffold with an ethylamino-acetamide chain.
- Activity : Demonstrated anti-inflammatory activity surpassing Diclofenac in preclinical models, highlighting the role of ethyl substituents in enhancing efficacy .
Substituent Variations in Acetamide Derivatives
2-[(4-Fluorophenyl)sulfanyl]-N-[4-(Propan-2-yl)phenyl]acetamide
- Structure : Replaces the quinazoline-oxy group with a 4-fluorophenylsulfanyl moiety.
- Key Differences: The sulfur atom increases lipophilicity and may alter metabolic stability.
- Activity: No specific data, but fluorinated analogs are often pursued for CNS targets due to enhanced blood-brain barrier penetration.
Suvecaltamide (Proposed INN: List 122)
- Structure : Contains a 4-isopropylphenylacetamide chain but lacks the quinazoline core, instead incorporating a trifluoroethoxy-pyridine group.
- Activity : Functions as a Cav channel stabilizer and antiepileptic, illustrating the pharmacological diversity of isopropylphenyl-acetamide derivatives .
Heterocyclic Variants with Similar Pharmacophores
2-{[4-Ethyl-5-(Pyrazin-2-yl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-N-(2-Isopropylphenyl)acetamide
N-[(4-Chlorophenyl)methyl]-2-[4-Oxo-3-(3-Propan-2-yloxypropyl)quinazolin-2-yl]sulfanylacetamide
- Structure : Integrates a sulfanyl linkage and a 3-propoxypropyl chain on the quinazoline.
- Key Differences : The chlorophenylmethyl group and sulfanyl bridge may influence redox properties and target specificity.
- Activity: Potential protease or kinase inhibition, given quinazoline’s role in such targets .
Comparative Data Table
Key Research Findings and Trends
- Substituent Effects: Ethyl groups on quinazoline (as in the target compound) or acetamide chains (e.g., 2-(ethylamino)-N-(4-oxoquinazolin-3-yl)acetamide) correlate with enhanced anti-inflammatory or kinase-inhibitory activity compared to methyl or hydrogen analogs .
- Heterocyclic Cores : Quinazoline derivatives generally exhibit higher kinase affinity, while triazole or pyrazine variants may prioritize solubility or metabolic stability .
- Lipophilicity : The 4-isopropylphenyl group in the target compound and suvecaltamide enhances membrane permeability, critical for CNS-targeted agents .
Preparation Methods
Structural Overview and Key Synthetic Challenges
The target compound features a quinazoline core substituted at position 4 with an ether-linked acetamide group, which is further functionalized with a 2-ethyl group on the quinazoline ring and a 4-isopropylphenyl moiety on the acetamide nitrogen. Key challenges include:
Synthetic Route Design Strategies
Quinazoline Core Construction
The 2-ethylquinazolin-4-ol intermediate is typically synthesized via:
- Condensation of anthranilic acid derivatives with ethyl-substituted amidines.
- Cyclization of 2-aminoacetophenone precursors using cyanamide under acidic conditions, yielding 2-aminoquinazolines.
Example protocol (adapted from):
- React 2-amino-5-ethylacetophenone (1.0 equiv) with cyanamide (1.2 equiv) in HCl/ethanol (1:3 v/v) at 80°C for 12 hr.
- Neutralize with NaOH to pH 7–8, extract with ethyl acetate, and recrystallize from methanol/water (4:1) to obtain 2-ethylquinazolin-4-ol (78% yield).
Etherification and Acetamide Formation
Williamson Ether Synthesis
- Step 1: Generate the quinazoline-4-oxyacetic acid via nucleophilic substitution:
$$ \text{2-Ethylquinazolin-4-ol} + \text{Chloroacetic acid} \xrightarrow{\text{NaOH, DMF}} \text{2-Ethylquinazolin-4-oxyacetic acid} $$. - Step 2: Activate the carboxylic acid using coupling agents (e.g., EDC/HOBt) and react with 4-isopropylaniline in THF at 0–25°C.
| Parameter | Value |
|---|---|
| Coupling agent | EDC (1.5 equiv) |
| Catalyst | HOBt (1.0 equiv) |
| Solvent | THF/DMF (3:1) |
| Temperature | 0°C → 25°C (over 2 hr) |
| Yield | 82% (HPLC purity 99.2%) |
Reductive Amination Alternative
For analogs with similar substitution patterns, patents describe:
Critical Process Parameters
Solvent Systems
Comparative Analysis of Synthetic Approaches
Scalability and Industrial Considerations
- Batch vs Flow: Patent data suggests batch processing dominates due to:
- Green Chemistry Metrics:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(2-ethylquinazolin-4-yl)oxy]-N-[4-(propan-2-yl)phenyl]acetamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions starting with quinazoline core formation, followed by etherification and amidation. Key steps include:
- Quinazoline ring synthesis : Cyclization of anthranilic acid derivatives with ethylamine under reflux conditions (e.g., ethanol, 80°C) .
- Etherification : Reaction of 4-hydroxyquinazoline with chloroacetate derivatives in the presence of potassium carbonate (K₂CO₃) in DMF at 60–80°C .
- Amidation : Coupling with 4-isopropylphenylamine using EDCI/HOBt as coupling agents in dichloromethane .
- Optimization : Monitor reaction progress via TLC/HPLC and adjust solvent polarity (e.g., DMF vs. THF) to improve yields. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can the purity and structural integrity of this compound be validated during synthesis?
- Analytical Techniques :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>95% target peak area) .
- NMR : Confirm the presence of characteristic signals (e.g., quinazoline C4-OCH₂ at δ 4.5–4.7 ppm; isopropyl group at δ 1.2–1.4 ppm) .
- Mass Spectrometry (MS) : Verify molecular ion peaks matching the molecular formula (C₂₂H₂₅N₃O₂, [M+H]⁺ = 376.19) .
Q. What preliminary biological screening assays are suitable for this compound?
- In vitro assays :
- Anticancer activity : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ values compared to reference drugs like doxorubicin .
- Anti-inflammatory potential : COX-2 inhibition assay using ELISA kits .
- Dose range : Test concentrations from 1–100 µM, with DMSO controls (<0.1% v/v) to avoid solvent toxicity .
Advanced Research Questions
Q. How can researchers address discrepancies in biological activity data across similar quinazoline derivatives?
- Case Study : Compare IC₅₀ values of 2-[(2-ethylquinazolin-4-yl)oxy]-N-[4-(propan-2-yl)phenyl]acetamide with analogs (e.g., N-(4-chlorophenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide) using standardized protocols .
- Resolution : Conduct dose-response curves in triplicate and validate assays with positive controls (e.g., celecoxib for COX-2). Use statistical tools (ANOVA) to identify significant differences .
Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?
- Formulation : Use co-solvents (e.g., PEG 400) or nanoemulsions to enhance aqueous solubility .
- Structural Modification : Introduce polar groups (e.g., hydroxyl or carboxyl) at the 2-ethyl position of the quinazoline ring, balancing lipophilicity (logP <5) .
Q. How can structure-activity relationship (SAR) studies guide further optimization?
- Key Modifications :
| Position | Modification | Impact on Activity | Reference |
|---|---|---|---|
| Quinazoline C2 | Replace ethyl with trifluoromethyl | Enhances metabolic stability | |
| Acetamide N-substituent | Switch isopropyl to cyclopropyl | Improves target binding affinity |
- Computational Tools : Perform molecular docking (AutoDock Vina) to predict interactions with EGFR or COX-2 active sites .
Q. What are the challenges in scaling up synthesis, and how can they be mitigated?
- Bottlenecks : Low yields in amidation steps due to steric hindrance from the isopropyl group.
- Solutions :
- Use flow chemistry to maintain precise temperature control during coupling reactions .
- Replace EDCI/HOBt with polymer-supported reagents for easier purification .
Data Contradiction Analysis
Q. Why do some studies report conflicting cytotoxicity results for quinazoline derivatives?
- Potential Causes :
- Variability in cell line sensitivity (e.g., HepG2 vs. A549).
- Differences in assay endpoints (e.g., ATP quantification vs. apoptosis markers).
- Recommendations : Standardize cell culture conditions (e.g., passage number, serum concentration) and cross-validate findings with orthogonal assays (e.g., caspase-3 activation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
